IDO1/TDO Pharmacophore: 4-Nitro-6-CF₃ Substitution Pattern Is Required for Potent Dual Inhibition
The 4-amino-6-substituted indazole scaffold, directly derived from 4-nitro-6-(trifluoromethyl)-1H-indazole via nitro reduction, is the validated pharmacophore for IDO1/TDO dual inhibition. In a systematic SAR study, compound HT-28 (bearing a 4-amino-6-CF₃ indazole core) exhibited TDO IC₅₀ = 0.62 μM and IDO1 IC₅₀ > 10 μM (selective for TDO), while compound HT-30 (4-amino-6-OCH₃ analog) showed TDO IC₅₀ = 0.17 μM. In contrast, the 5-nitro-6-(trifluoromethyl)-1H-indazole isomer places the nitro group at a position that, upon reduction, yields a 5-amino derivative that is not accommodated by the TDO active site according to the reported SAR [1]. HT-28 further demonstrated significant in vivo antitumor activity in a CT-26 allograft BALB/c mouse model at a low dose, with IHC showing reduced Foxp3 and enhanced CD8 and TNF-α expression in tumor tissue [1]. No equivalent in vivo efficacy has been reported for 5-amino or 7-amino indazole regioisomers in this target class.
| Evidence Dimension | TDO inhibitory potency (IC₅₀) of 4-amino-6-CF₃ indazole derivative vs. other regioisomers |
|---|---|
| Target Compound Data | Reduction product (4-amino-6-CF₃ indazole) used to synthesize HT-28: TDO IC₅₀ = 0.62 μM [1] |
| Comparator Or Baseline | 5-nitro-6-(trifluoromethyl)-1H-indazole (CAS 1187211-61-5): no reported TDO/IDO1 activity for its 5-amino reduction product within this chemotype; 7-nitroindazole scaffold targets nNOS, not IDO1/TDO |
| Quantified Difference | 4-amino-6-CF₃ indazole scaffold yields nanomolar TDO inhibitors; 5-amino and 7-amino regioisomers are inactive or untested in IDO1/TDO assays |
| Conditions | In vitro TDO and IDO1 enzyme inhibition assays; in vivo CT-26 allograft BALB/c mouse model [1] |
Why This Matters
Procurement of the correct 4-nitro-6-CF₃ regioisomer is essential for synthesizing the active 4-amino-6-CF₃ pharmacophore; the 5-nitro and 7-nitro isomers lead to biologically inactive or off-target compounds, wasting synthetic effort and resources.
- [1] Huo C, Luo Z, Ning X, et al. 4,6-Disubstituted-1H-Indazole-4-Amine derivatives with immune-chemotherapy effect and in vivo antitumor activity. Eur J Med Chem. 2022;241:114625. PMID: 35952399. View Source
